

# An In-depth Technical Guide on 2-phenyl-1H-imidazole-4,5-dicarbonitrile

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## Compound of Interest

Compound Name: 2-phenyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B184330

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## Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of **2-phenyl-1H-imidazole-4,5-dicarbonitrile**. Due to a notable absence of detailed experimental data in publicly accessible scientific literature and patents, this document primarily summarizes fundamental identification parameters. Information regarding its synthesis, comprehensive physicochemical characteristics, and biological activities is largely unavailable for this specific molecule. This guide will, however, present general methodologies for the synthesis of similar imidazole-based compounds to provide a foundational understanding for researchers.

## Introduction

**2-phenyl-1H-imidazole-4,5-dicarbonitrile** is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and two nitrile groups at the 4 and 5-positions. The imidazole scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The electron-withdrawing nature of the dicarbonitrile substitution suggests unique electronic properties that could be of interest in materials science and as a synthon for further chemical modifications. However, the biological profile of this specific compound remains unexplored in the public domain.

## Physicochemical Properties

Experimentally determined physicochemical data for **2-phenyl-1H-imidazole-4,5-dicarbonitrile** are not readily available in the reviewed literature. The following tables summarize the basic identification information and computed properties where available. It is crucial to note that computed values are estimations and may not reflect experimental findings.

Table 1: Compound Identification[1][2]

Identifier	Value
IUPAC Name	2-phenyl-1H-imidazole-4,5-dicarbonitrile
CAS Number	50847-06-8
Molecular Formula	C <sub>11</sub> H <sub>6</sub> N <sub>4</sub>
Molecular Weight	194.19 g/mol
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=NC(=C(N2)C#N)C#N</chem>

Table 2: Computed Physicochemical Properties

Property	Value	Source
Melting Point	Not Available	-
Boiling Point	Not Available	-
pKa	Not Available	-
logP	Not Available	-
Solubility	Not Available	-

Note: The absence of experimental data highlights a significant gap in the chemical and physical characterization of this compound.

## Synthesis and Experimental Protocols

A specific, detailed, and reproducible experimental protocol for the synthesis of **2-phenyl-1H-imidazole-4,5-dicarbonitrile** is not described in the surveyed scientific literature or patents. However, the general synthesis of 2,4,5-trisubstituted imidazoles is well-established. One common method is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

For the synthesis of a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, the following protocol has been reported and is provided as an illustrative example.

## Example Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

Materials:

- Benzil (2.65 g)
- Ammonium acetate (5 g)
- 4-Chlorobenzaldehyde (1.5 mL)
- Glacial acetic acid (50 mL)
- Ethanol

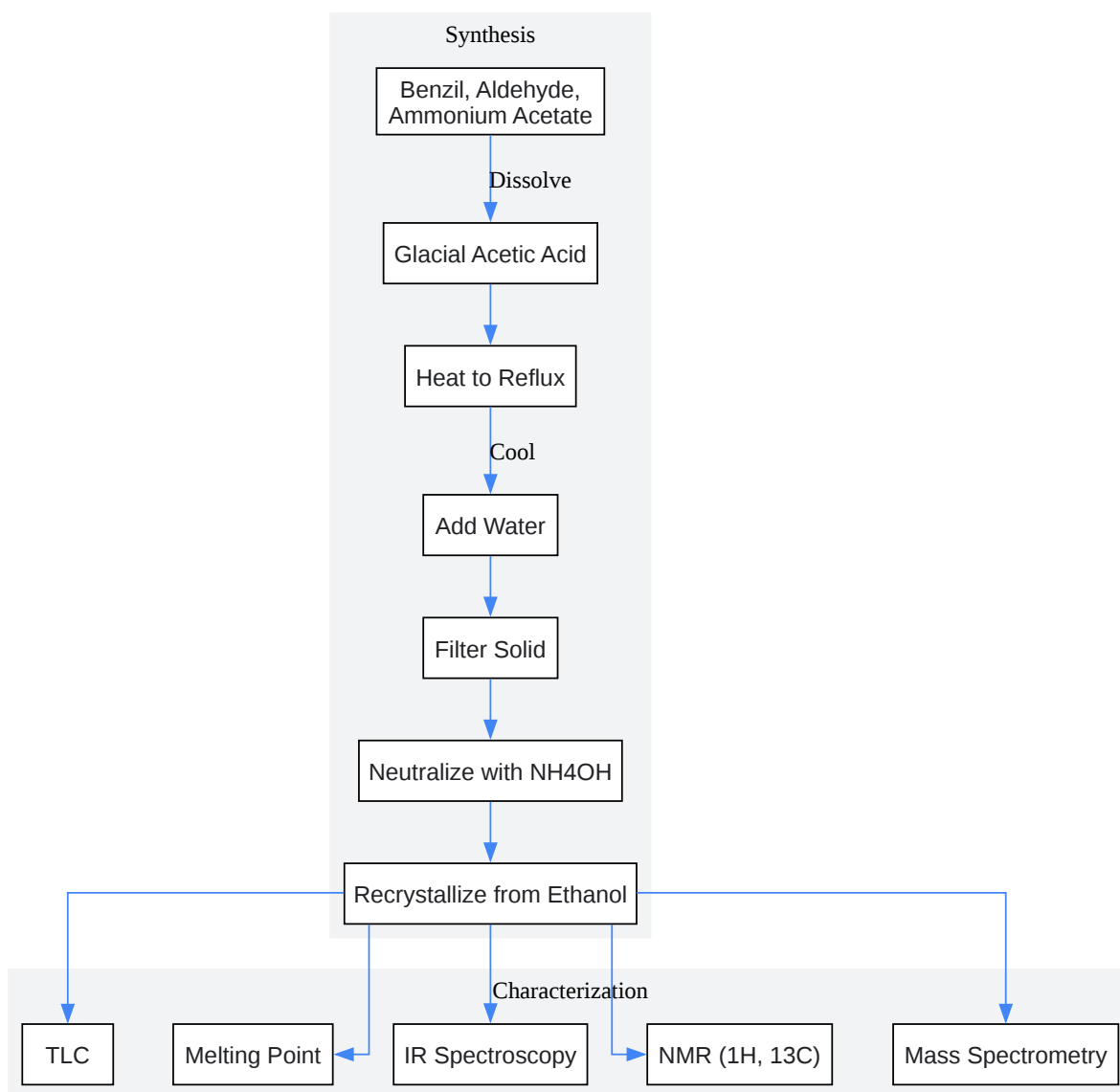
Procedure:

- A mixture of equimolar quantities of benzil, 4-chlorobenzaldehyde, and an excess of ammonium acetate is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- The reaction mixture is heated to reflux for 5 hours with continuous stirring.
- After cooling to room temperature, 300 mL of cold water is added to the reaction mixture, leading to the precipitation of the product.
- The precipitate is filtered and neutralized with a 5% ammonium hydroxide solution.

- The crude product is then recrystallized from absolute ethanol to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

Characterization: The final product's structure and purity would be confirmed using techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Below is a logical workflow for the general synthesis and characterization of such imidazole derivatives.



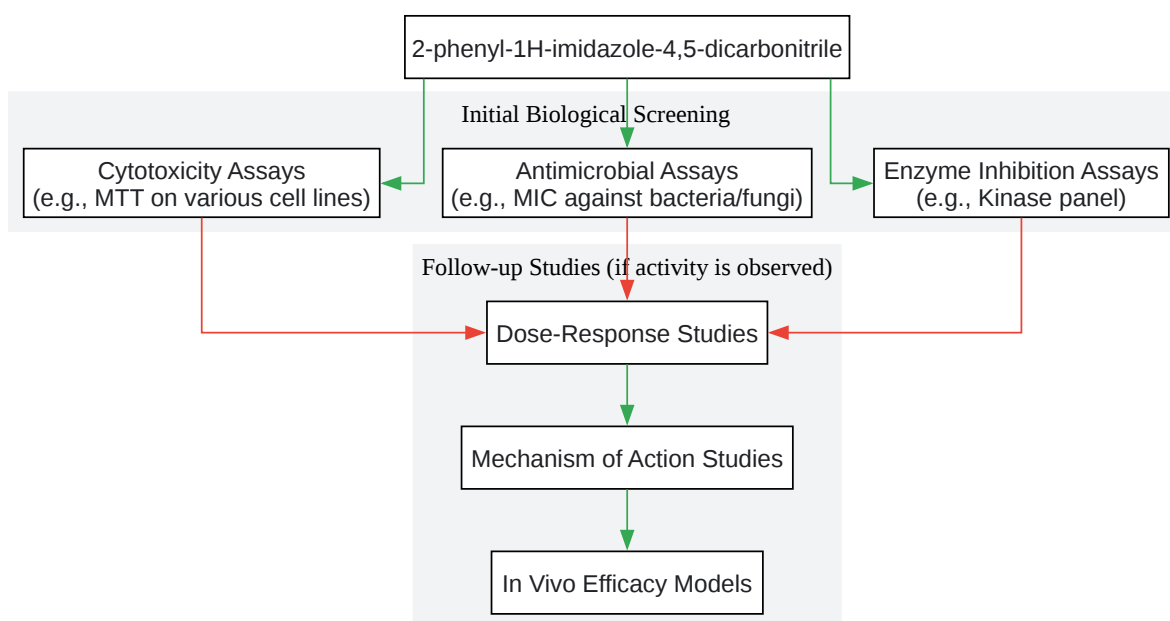
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General workflow for imidazole synthesis and characterization.

## Biological Activity and Signaling Pathways

There is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for **2-phenyl-1H-imidazole-4,5-dicarbonitrile**. While many imidazole derivatives exhibit a wide range of pharmacological effects, including antifungal, antibacterial, and anticancer activities, no such studies have been reported for this specific compound.

The diagram below illustrates a hypothetical workflow for the initial biological screening of a novel compound like **2-phenyl-1H-imidazole-4,5-dicarbonitrile**.



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Hypothetical workflow for biological evaluation.

## Conclusion

**2-phenyl-1H-imidazole-4,5-dicarbonitrile** remains a poorly characterized compound in the scientific literature. While its basic chemical identity is established, a significant knowledge gap exists concerning its detailed physicochemical properties, a validated synthetic protocol, and its biological potential. This guide highlights the need for foundational research to elucidate these properties, which would be a prerequisite for any further exploration of this molecule in materials science or drug discovery. The provided general methodologies for related compounds can serve as a starting point for researchers interested in investigating this particular imidazole derivative.

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## References

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